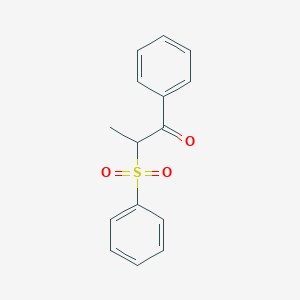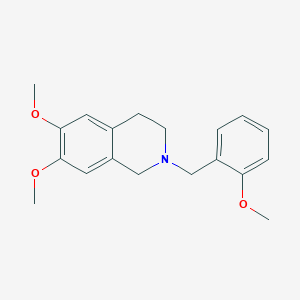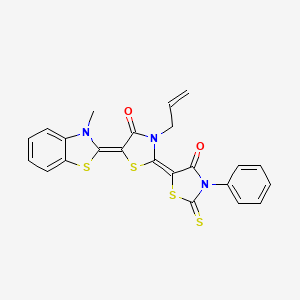
1-phenyl-2-(phenylsulfonyl)-1-propanone
Descripción general
Descripción
1-phenyl-2-(phenylsulfonyl)-1-propanone, also known as P2P, is a chemical compound that is widely used in scientific research for its unique properties. This compound has a complex structure and is commonly used as an intermediate in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Derivatives : 1-Phenyl-2-(phenylsulfonyl)-1-propanone is used in the synthesis of polycyclic 2H-pyran derivatives via intramolecular hetero-Diels-Alder reactions. This compound, when reacted with certain benzaldehydes, yields Knoevenagel condensation products, which undergo cycloadditions to form cis-fused 2H-pyran derivatives (Bogdanowicz-Szwed & Pałasz, 2001).
Pharmaceutical Synthesis : It's used in the synthesis of pharmaceutical compounds. For instance, phenylsulfonyl 2 propanone was reduced to yield high-purity alcohol, which was then processed into the aggregation pheromone of Drosophila Mulleric (Chengli Zu, 2000).
Structure and Nucleophilic Behavior Study : The structure of enamines derived from 1-phenylsulfonyl-2-propanone has been studied, particularly their nucleophilic reactivity towards electrophiles. This research is significant in understanding the equilibrium and asymmetric induction in chemical reactions (Forzato et al., 2003).
Organic Synthesis : This compound is used in various organic syntheses, such as the creation of 1-phenylsulfonyl-3-(1-cyclohexenyl) 2-butanone and related compounds, through reactions with cyclic ketones (Yoshimoto et al., 1971).
- -phenylthio-3-bromopropene, derived from this compound, has shown utility as an annulating agent for synthesizing cycloheptanone, demonstrating its versatility in organic synthesis (Chen et al., 2006).
Study of Chemical Reactions and Stability : Research has been conducted on the degradation of 1-phenyl-2-propanone during long-term storage, providing insights into its stability and the formation of degradation products, which is valuable for understanding its behavior under various conditions (Tsujikawa et al., 2021).
Metabolism Studies : 1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further in vitro metabolism studies. These studies are important for understanding the biological fate of chemicals and their potential impact on health (Coutts et al., 1976).
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12(15(16)13-8-4-2-5-9-13)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKMSDKSRIOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5554295 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)


![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)


![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)